molecular formula C10H13NO B6161058 6-tert-butylpyridine-2-carbaldehyde CAS No. 854758-37-5

6-tert-butylpyridine-2-carbaldehyde

Cat. No.: B6161058
CAS No.: 854758-37-5
M. Wt: 163.2
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Description

6-tert-butylpyridine-2-carbaldehyde (CAS 854758-37-5) is a high-purity organic compound offered as a key building block for chemical synthesis and research applications. This substituted pyridine features a reactive carbaldehyde group and a sterically hindering tert -butyl group at the 6-position of the pyridine ring, a structure that makes it a valuable precursor in the development of more complex molecules . With a molecular formula of C 10 H 13 NO and a molecular weight of 163.22 g/mol , this scaffold is of significant interest in medicinal chemistry and materials science research. It is commonly utilized in the synthesis of ligands for metal complexes and as a key intermediate in constructing functionalized pyridine derivatives. Researchers employ this compound in various catalytic and synthetic transformations to explore new chemical spaces. Available with a purity of 95% or higher , this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment.

Properties

CAS No.

854758-37-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Origin of Product

United States

Synthetic Methodologies for 6 Tert Butylpyridine 2 Carbaldehyde and Its Advanced Precursors

Strategies for the Construction of the 2,6-Disubstituted Pyridine (B92270) Core

The formation of the 2,6-disubstituted pyridine skeleton is a foundational step. Chemists approach this challenge through two primary avenues: modifying an existing pyridine ring or building the ring from acyclic precursors.

Direct functionalization of an existing pyridine ring is an atom-economical approach to creating substituted pyridines. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the 2- and 4-positions, while electrophilic substitution is difficult and typically directs to the 3-position. uomosul.edu.iqmatanginicollege.ac.inuoanbar.edu.iq However, various strategies have been developed to achieve selective functionalization at the 2- and 6-positions.

One powerful technique is directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like an organolithium reagent) to the adjacent position, which can then react with an electrophile. More advanced methods involve transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed reactions have been developed for the direct diarylation of pyridines at the 2- and 6-positions using a transient activator strategy. researchgate.net In this approach, the pyridine nitrogen is temporarily quaternized, activating the ring for subsequent C-H functionalization. researchgate.net While these methods often focus on aryl or other C-C bond formations, the principles can be extended to the installation of various substituents. The pyridine moiety is a common core in pharmaceuticals and agrochemicals, driving high demand for selective functionalization methods. acs.orgresearchgate.net

Building the pyridine ring from acyclic components offers a high degree of control over the final substitution pattern. These methods, often referred to as ring-closing or condensation reactions, are versatile for producing a wide array of substituted pyridines. acs.orgnih.gov

A classic example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two β-ketoesters, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. youtube.com Modern variations of this synthesis allow for the creation of asymmetrically substituted pyridines.

Another significant strategy is ring-closing metathesis (RCM), which has been successfully applied to the synthesis of pyridines and other aromatic heterocycles. bris.ac.uknih.gov This method typically involves an acyclic diene precursor that undergoes cyclization catalyzed by a ruthenium or molybdenum complex, followed by an elimination step to achieve aromatization. nih.gov Furthermore, non-enzymatic condensation and cyclization of intermediates possessing a 1,5-dione moiety with ammonia can serve as a strategy for pyridine ring biosynthesis and biomimetic synthesis. nih.gov

Table 1: Comparison of Selected Ring-Closure Strategies for Pyridine Synthesis

Synthesis MethodKey PrecursorsGeneral DescriptionKey Features
Hantzsch Synthesis β-ketoesters, Aldehyde, AmmoniaCondensation reaction to form a dihydropyridine, followed by oxidation. youtube.comWell-established, versatile for various substitution patterns.
Ring-Closing Metathesis (RCM) Acyclic dienes, Sulfone-containing precursorsMetal-catalyzed cyclization of a diene, often followed by elimination to aromatize. bris.ac.uknih.govPowerful for complex structures, utilizes modern catalytic methods.
1,5-Dione Cyclization 1,5-Dicarbonyl compounds, Ammonia sourceCondensation of a 1,5-dicarbonyl compound with an amine source to form the pyridine ring. nih.govBiomimetic approach, useful for specific substitution patterns.

Installation and Transformation of the Formyl Group at the 2-Position

Once the 2,6-disubstituted pyridine core is available, the next critical step is the introduction of the aldehyde (formyl) group at the 2-position.

A common and reliable method for installing a formyl group is through the oxidation of a precursor methyl or hydroxymethyl group at the desired position. For example, a precursor such as 6-tert-butyl-2-methylpyridine can be oxidized to the target aldehyde.

Various oxidizing agents can accomplish this transformation. Selenium dioxide (SeO₂) has been traditionally used for the oxidation of methyl heteroarenes, but its toxicity is a significant drawback. osti.gov Milder and more selective methods are now preferred. A notable example is the Kornblum-type oxidation, which can be performed under microwave-assisted, acid-free, and aerobic conditions using iodine (I₂) in DMSO. osti.gov This method offers good chemoselectivity for the preparation of various pyridyl carbaldehydes. osti.gov Other approaches include catalytic aerobic oxidation using systems like N-hydroxyphthalimide (NHPI) with cobalt or manganese salts, although this often leads to the corresponding carboxylic acid. researchgate.net

Table 2: Selected Methods for Oxidation to Pyridine-2-carbaldehydes

PrecursorReagent/SystemConditionsProductNotes
2-Methylpyridine derivativeI₂ / DMSOMicrowave, aerobic osti.govPyridine-2-carbaldehydeKornblum-type oxidation; acid-free.
2-Methylpyridine derivativeSeO₂HeatingPyridine-2-carbaldehydeClassic method, but reagent is toxic. osti.gov
(Pyridin-2-yl)methanolMnO₂Stirring in solvent (e.g., CHCl₃)Pyridine-2-carbaldehydeMild oxidation of the alcohol.

Direct formylation involves adding the aldehyde group to the pyridine ring in a single step. The Vilsmeier-Haack reaction is a well-known method for formylating electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). google.com However, due to the electron-deficient nature of pyridine, it is generally unreactive to standard Vilsmeier-Haack conditions.

To achieve formylation, the pyridine ring must first be activated. This can be accomplished via ortho-lithiation, where a strong base like n-butyllithium deprotonates the ring at the 2-position, creating a nucleophilic pyridyl anion. This intermediate can then be quenched with a formylating agent like DMF to yield the desired aldehyde. This process requires careful control of temperature and stoichiometry to avoid side reactions.

Introduction of the tert-Butyl Group at the 6-Position

The introduction of the sterically demanding tert-butyl group at a specific position on the pyridine ring requires regioselective methods. A primary route for this transformation is the reaction of pyridine or a substituted pyridine with tert-butyllithium (B1211817). acs.org This organolithium reagent acts as a potent nucleophile, adding preferentially to the 2-position of the pyridine ring to form a dihydropyridine intermediate. acs.org Subsequent oxidation of this intermediate, either through air oxidation or by using a chemical oxidant, restores the aromaticity of the ring and yields the 2-tert-butylpyridine (B1266198) product. When starting with a pre-functionalized pyridine, such as a 2-formylpyridine derivative (often in a protected form), this addition can be directed to the 6-position. The steric bulk of the tert-butyl group is a defining feature of the final molecule. acs.org

Alkylation Strategies on Pyridine Ring Systems

Direct alkylation of the pyridine ring presents a formidable challenge due to the inherent electron-deficient nature of the heterocycle, which generally renders it unreactive towards Friedel-Crafts type alkylations unless activated by electron-donating substituents. shd-pub.org.rs However, the use of highly reactive organometallic reagents, such as organolithium compounds, provides a viable route for the introduction of alkyl groups.

The reaction of pyridine with tert-butyllithium is a known method for the synthesis of tert-butylated pyridines. beilstein-journals.org This reaction can lead to a mixture of products, including 2-tert-butylpyridine, 2,6-di-tert-butylpyridine (B51100), and even 2,4,6-tri-tert-butylpyridine, depending on the reaction conditions and stoichiometry of the reagents. The synthesis of 2,6-di-tert-butylpyridine, a related sterically hindered base, is achieved through the reaction of pyridine with tert-butyllithium, reminiscent of the Chichibabin reaction.

A significant advancement in the selective alkylation of pyridines involves the use of rare-earth metal catalysts. For instance, yttrium-catalyzed C–H alkylation has demonstrated high efficiency for the ortho-alkylation of pyridines with olefins. Notably, an yttrium complex has been shown to be superior for the alkylation of the bulkier 2-tert-butylpyridine with ethylene, suggesting its potential for introducing alkyl groups adjacent to existing substituents. beilstein-journals.org Kinetic isotope effect studies in these systems point towards C–H bond activation being the rate-limiting step. beilstein-journals.org

Reagent/CatalystSubstrateProduct(s)Key Features
tert-ButyllithiumPyridine2-tert-Butylpyridine, 2,6-Di-tert-butylpyridineDirect alkylation, potential for multiple substitutions
Yttrium Complex2-tert-Butylpyridine2-tert-Butyl-6-ethylpyridineCatalytic C-H activation, high efficiency for bulky substrates

Coupling Reactions for Bulky Group Introduction

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds and offer a powerful strategy for introducing the tert-butyl group onto a pyridine ring. These methods typically involve the reaction of a halosubstituted pyridine with an appropriate organometallic reagent.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for C-C bond formation. researchgate.net It exhibits high functional group tolerance and can be used to couple sp3, sp2, and sp carbon atoms. researchgate.net This reaction is particularly useful for the synthesis of substituted bipyridines and other functionalized pyridines. sigmaaldrich.com The reactivity of the halide partner generally follows the trend I > Br > Cl. sigmaaldrich.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, utilizing an organoboron reagent and a halide or triflate catalyzed by a palladium complex, is another widely employed method. shd-pub.org.rs The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The use of bulky and electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine, can significantly enhance the efficiency of Suzuki couplings, even with challenging substrates like aryl chlorides. nih.gov

C-H Activation: Direct C-H functionalization represents an increasingly important and atom-economical approach. Palladium-catalyzed C-H activation has been successfully applied to the arylation of pyridine N-oxides. beilstein-journals.org More recently, methods for the direct diarylation of unmasked pyridines have been developed using a transient activator strategy, where an in situ generated N-methylpyridinium salt undergoes arylation at the 2- and 6-positions. researchgate.net While this has been demonstrated for aryl groups, the development of analogous methods for tert-butylation is an active area of research.

Coupling ReactionCatalyst/LigandSubstratesProduct Type
Negishi CouplingPd or Ni-basedOrganozinc reagent + HalopyridineSubstituted Pyridine
Suzuki CouplingPd/P(t-Bu)3Organoboron reagent + HalopyridineSubstituted Pyridine
C-H DiarylationPd(II)/Cu2OPyridine + Aryl Halide2,6-Diarylpyridine

Novel Synthetic Pathways and Methodological Enhancements

The quest for more efficient, sustainable, and scalable synthetic methods has led to the exploration of green chemistry principles and advanced reactor technologies for the synthesis of pyridine derivatives.

Green Chemistry Approaches in Synthetic Design

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of pyridine synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation.

The use of less toxic and readily available catalysts is another cornerstone of green chemistry. For instance, metal-free C(sp2)–S coupling reactions have been developed using tert-butyl nitrite (B80452) as a promoter, offering an environmentally friendly alternative to traditional metal-catalyzed methods. rsc.org The development of catalytic systems based on abundant and non-toxic metals is also a key research area.

Flow Chemistry and Continuous Synthesis Techniques for Pyridine Aldehydes

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. flinders.edu.au These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates.

Multi-step continuous-flow systems have been developed for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients and natural products. flinders.edu.au These systems can integrate reaction, separation, and purification steps into a single, continuous process. For example, the synthesis of pyrazoles and pyrazolines has been achieved in a telescoped fashion using sequential reactor coils. nih.gov While specific examples for the continuous synthesis of 6-tert-butylpyridine-2-carbaldehyde are not widely reported, the principles of flow chemistry are highly applicable. The generation and in-line consumption of reactive intermediates, such as organolithium species, can be performed more safely and efficiently in a flow reactor. Furthermore, the use of immobilized catalysts and reagents in packed-bed reactors can simplify product purification and catalyst recycling, aligning with the principles of green chemistry.

TechnologyKey AdvantagesPotential Application for Pyridine Aldehyde Synthesis
Microwave SynthesisReduced reaction times, higher yields, cleaner reactionsRapid synthesis of precursors and the final product
Flow ChemistryEnhanced safety, improved process control, scalabilitySafe handling of reactive intermediates, automated multi-step synthesis

Reactivity Profiles and Mechanistic Investigations of 6 Tert Butylpyridine 2 Carbaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. youtube.comiitk.ac.in In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org This intermediate can then be protonated to yield an alcohol or undergo further transformations. The reactivity of the carbonyl group in 6-tert-butylpyridine-2-carbaldehyde is modulated by the electronic effects of the pyridine (B92270) ring and the steric bulk of the tert-butyl group.

Alkylation and Arylation Reactions

The formation of carbon-carbon bonds via alkylation and arylation of the aldehyde functionality provides a direct route to secondary alcohols. This is typically achieved using organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

While specific literature detailing the alkylation and arylation of this compound is not abundant, the general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the corresponding secondary alcohol. The significant steric hindrance imposed by the ortho-tert-butyl group may necessitate the use of less bulky organometallic reagents or harsher reaction conditions to achieve viable yields.

Palladium-catalyzed arylation reactions, which are effective for various heterocyclic compounds, could also be envisioned for the modification of the pyridine ring itself, though this falls outside the scope of direct carbonyl addition. organic-chemistry.orgrsc.org

Table 1: Representative Alkylation/Arylation Reaction

ReactantReagentProduct
This compound1. R-MgBr/Li, 2. H₃O⁺1-(6-tert-butylpyridin-2-yl)-1-alkanol/1-aryl-1-(6-tert-butylpyridin-2-yl)methanol

Note: This table represents a generalized reaction scheme due to the lack of specific documented examples.

Hydride Reductions and Alcohol Formation

The reduction of the aldehyde group in this compound to a primary alcohol, (6-tert-butylpyridin-2-yl)methanol, is a fundamental transformation. This is readily accomplished using complex metal hydrides, which act as a source of hydride ions (H⁻).

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, with a subsequent aqueous workup. orgsyn.org

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the primary alcohol.

Table 2: Hydride Reduction of this compound

ReactantReagentProduct
This compound1. LiAlH₄, Et₂O or NaBH₄, MeOH; 2. H₂O/H₃O⁺(6-tert-butylpyridin-2-yl)methanol

Note: This table illustrates a standard chemical transformation.

Cyanohydrin Formation and Subsequent Transformations

The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.orglibretexts.orgopenstax.org This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which is a potent nucleophile. youtube.comyoutube.com

For this compound, the reaction would involve the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide by undissociated HCN to yield 2-(6-tert-butylpyridin-2-yl)-2-hydroxyacetonitrile. libretexts.org The steric hindrance from the tert-butyl group might influence the reaction rate and equilibrium position. libretexts.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine using reagents like LiAlH₄. libretexts.orgopenstax.org

Table 3: Cyanohydrin Formation and Potential Transformations

Starting MaterialReagent(s)Product
This compoundNaCN/HCN2-(6-tert-butylpyridin-2-yl)-2-hydroxyacetonitrile
2-(6-tert-butylpyridin-2-yl)-2-hydroxyacetonitrile1. LiAlH₄; 2. H₂O2-amino-1-(6-tert-butylpyridin-2-yl)ethanol
2-(6-tert-butylpyridin-2-yl)-2-hydroxyacetonitrileH₃O⁺, heat2-(6-tert-butylpyridin-2-yl)-2-hydroxyacetic acid

Note: This table outlines the expected reactivity based on established chemical principles.

Condensation and Imine Formation Reactions

Condensation reactions of aldehydes involve the reaction with a nucleophile, typically an amine or an enolate, followed by the elimination of a small molecule, usually water.

Formation of Schiff Bases and Related Imines

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form a carbon-nitrogen double bond. nih.govmdpi.com The reaction is often catalyzed by acid.

These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govmdpi.com The resulting metal complexes have been investigated for their potential catalytic and biological activities.

Table 4: Synthesis of Schiff Bases from this compound

AldehydeAmineProduct (Schiff Base)
This compoundAnilineN-((6-tert-butylpyridin-2-yl)methylene)aniline
This compound2-AminopyridineN-((6-tert-butylpyridin-2-yl)methylene)pyridin-2-amine
This compoundL-Tryptophan(S)-2-(((6-tert-butylpyridin-2-yl)methylene)amino)-3-(1H-indol-3-yl)propanoic acid

Note: This table provides representative examples of Schiff base formation. nih.gov

Aldol-Type Condensations

The aldol (B89426) condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. iitk.ac.inmasterorganicchemistry.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation.

However, it can participate in crossed or mixed aldol condensations, specifically in a Claisen-Schmidt condensation, where it reacts with a ketone that possesses α-hydrogens in the presence of a base. lumenlearning.com In this reaction, the ketone is deprotonated to form an enolate, which then acts as the nucleophile, attacking the carbonyl carbon of this compound. The initial product is a β-hydroxy ketone, which can readily dehydrate, especially with heating, to form a conjugated α,β-unsaturated ketone. masterorganicchemistry.compressbooks.pub

Table 5: Representative Claisen-Schmidt Condensation

AldehydeKetone (with α-hydrogens)Base (e.g., NaOH)Product (α,β-Unsaturated Ketone)
This compoundAcetoneNaOH, H₂O/EtOH4-(6-tert-butylpyridin-2-yl)but-3-en-2-one
This compoundAcetophenoneNaOH, H₂O/EtOH3-(6-tert-butylpyridin-2-yl)-1-phenylprop-2-en-1-one

Note: This table illustrates the expected products of a Claisen-Schmidt condensation.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group of this compound is a key site for synthetic modification, readily undergoing oxidation to various derivatives.

The oxidation of the aldehyde moiety in this compound to its corresponding carboxylic acid, 6-tert-butylpicolinic acid, is a fundamental transformation. This conversion can be accomplished using a variety of established oxidizing agents. libretexts.orgresearchgate.net Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄) are effective for oxidizing aldehydes to carboxylic acids. libretexts.org The general mechanism for these types of oxidations involves the hydration of the aldehyde to a geminal diol, which is then oxidized by the metallic oxidant.

A more recent and chemoselective method involves the use of potassium tert-butoxide as both a base and an unconventional oxygen source for the oxidation of aromatic and heteroaromatic aldehydes. rsc.org This process is noteworthy for its operational simplicity and high selectivity, allowing for the oxidation of an aldehyde in the presence of other sensitive functional groups. rsc.org Copper(I) chloride has also been shown to catalyze the efficient oxidation of various aldehydes to carboxylic acids using aqueous tert-butyl hydroperoxide under mild, room-temperature conditions. researchgate.net

Table 1: Common Reagents for Aldehyde to Carboxylic Acid Oxidation

Oxidizing Agent Typical Conditions Key Features
Potassium Permanganate (KMnO₄) Basic or acidic aqueous solution Powerful, inexpensive oxidant. libretexts.org
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to room temperature Strong oxidant, often used for primary alcohols and aldehydes. libretexts.org
Potassium tert-butoxide DMSO, room temperature Acts as an oxygen source, high chemoselectivity. rsc.org

While carboxylic acids are common precursors to esters and amides, direct conversion from the aldehyde offers a more streamlined synthetic route. Oxidative esterification can be achieved by reacting the aldehyde with an alcohol in the presence of an oxidizing agent. For instance, a procedure using PVPP-BF₃ and hydrogen peroxide has been reported for the oxidative esterification of benzaldehyde (B42025) in good to excellent yields. researchgate.net

Direct amidation of aldehydes is less common but can be achieved through specific protocols. A Pinnick-type oxidation can be adapted for amidation. researchgate.net Another route involves the initial formation of a Schiff base by reacting the aldehyde with a primary amine. wikipedia.org This imine intermediate can then be oxidized or rearranged to form the corresponding amide, although this is a multi-step process. For example, the reaction of 2-formylpyridine N-oxides with cyclohexyl isocyanide directly yields N-cyclohexyl-α-oxocarboxamides. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

To functionalize the pyridine core of this compound, a leaving group (e.g., a halogen such as Br or Cl) must be present on the ring. The following sections describe palladium-catalyzed reactions on such halogenated derivatives. The aldehyde group typically remains intact under these conditions, although protection as an acetal (B89532) may sometimes be necessary.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For a substrate like 6-tert-butyl-X-halopyridine-2-carbaldehyde (where X is a position on the pyridine ring), this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the pyridine-halide bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. This methodology has been successfully applied to synthesize highly substituted aza-BODIPY dyes by coupling boronic acids to the 2,6-positions of aza-BODIPY core structures. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling on a Heterocyclic Halide

Component Example Reagent/Condition Purpose
Substrate Halogenated Pyridine Derivative Electrophilic partner
Coupling Partner Arylboronic acid or ester Nucleophilic partner
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Formation of the active Pd(0) species
Ligand PPh₃, SPhos, XPhos Stabilizes the catalyst and facilitates reaction steps
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Promotes the transmetalation step

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. wikipedia.orgorganic-chemistry.org For a halogenated this compound, this reaction would install an alkynyl substituent onto the pyridine ring, creating valuable arylalkyne motifs. libretexts.org The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira variants have also been developed, often utilizing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amines onto the pyridine ring of a halogenated this compound derivative. The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, DPPF) has been crucial for the reaction's broad substrate scope and efficiency. wikipedia.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgdigitellinc.com

Radical Reactions and Photochemical Transformations

The reactivity of this compound in radical and photochemical reactions is influenced by the interplay of the pyridine ring, the aldehyde functionality, and the bulky tert-butyl group. While specific studies on this exact molecule are not extensively detailed in the provided search results, general principles of pyridine and aldehyde reactivity allow for the discussion of potential transformations.

Photochemical excitation of aldehydes and ketones can lead to well-known transformations such as Norrish Type I and Type II reactions. nih.govnih.gov The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (α-cleavage), which would result in the formation of a pyridyl radical and a formyl radical. nih.gov The Norrish Type II reaction, on the other hand, involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by either cyclization to form a cyclobutanol (B46151) or cleavage to an enol and an alkene. nih.govnih.gov For this compound, a Norrish Type II reaction would require an appropriate γ-hydrogen, which is not present in the tert-butyl group.

Another important class of photochemical reactions is the [2+2] photocycloaddition, such as the Paternò-Büchi reaction, where an excited carbonyl compound reacts with an alkene to form an oxetane. nih.gov The photocycloaddition of aromatic aldehydes and ketones to 3,4-dihydro-2-pyridones has been shown to proceed with high regio- and diastereoselectivity. nih.gov While not directly involving this compound, these findings suggest its potential to participate in similar cycloaddition reactions. The stereoselectivity of such reactions can be influenced by the ability of the reactants to form hydrogen-bonded associates before photoexcitation. nih.gov

The pyridine moiety can also participate in radical reactions. For instance, pyridine can undergo radical dimerization to form bipyridines. acs.org Additionally, the Minisci reaction allows for the introduction of alkyl radicals onto the pyridine ring. acs.org

Recent advancements in photoredox catalysis have opened up new avenues for radical reactions. For example, visible-light-mediated organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been developed. wikipedia.org Furthermore, photoredox catalysis can be employed for the C3-functionalization of imidazo[1,2-a]pyridines with various radicals, including trifluoromethyl and phosphoryl groups. nih.gov These methodologies could potentially be adapted for the functionalization of this compound.

Mechanistic Studies of Key Transformations Involving Steric Effects

The steric hindrance imposed by the tert-butyl group at the 6-position of the pyridine ring is a dominant factor governing the reactivity and mechanistic pathways of this compound. This steric bulk significantly influences the approach of reagents to the nitrogen atom and the adjacent aldehyde functionality.

In nucleophilic addition reactions to the carbonyl group, the rate is generally decreased by steric factors. numberanalytics.com The presence of bulky substituents near the reaction center can block the trajectory of the incoming nucleophile, slowing down the reaction. For example, the reaction of Grignard reagents with aldehydes typically proceeds via a nucleophilic addition mechanism. masterorganicchemistry.com However, studies on sterically hindered aldehydes have shown that the reaction can be significantly slower. nih.gov In the case of this compound, the tert-butyl group would sterically shield the aldehyde, making it less accessible to bulky nucleophiles.

A computational study on the Grignard reaction with a model phthalide (B148349) system indicated a [2+2] cycloaddition-type mechanism for the addition to the ester. mit.eduresearchgate.net The study also highlighted that low temperatures are crucial to control the reaction and avoid undesired di-addition products. mit.eduresearchgate.net While this study was not on a pyridine aldehyde, it provides a framework for understanding the mechanistic intricacies of Grignard additions to sterically encumbered carbonyls.

The steric effect of the tert-butyl group is also evident in reactions involving the pyridine nitrogen. The base strength of pyridines is known to be affected by steric hindrance. For instance, the presence of alkyl groups at the 2- and 6-positions can sterically hinder the approach of a proton or a Lewis acid to the nitrogen atom, thereby reducing its effective basicity. acs.org This steric inhibition of protonation or coordination to metal centers can, in turn, affect the reactivity of the entire molecule in catalyzed reactions. In the context of polymerization, sterically hindered pyridines like 2,6-lutidine have been used as retarding agents to control the rate of polymerization without inhibiting it completely. rsc.org

Computational studies have become an invaluable tool for elucidating reaction mechanisms, especially for complex systems where experimental observation is challenging. researchgate.net For instance, DFT calculations have been used to investigate the mechanism of ruthenium-catalyzed hydrosilylation of quinolines, revealing the involvement of a ruthenium hydride intermediate. nih.gov Such computational approaches could provide significant insights into the reaction mechanisms of this compound by modeling the transition states and intermediates, and quantifying the energetic barriers associated with different reaction pathways, thereby explicitly accounting for the steric influence of the tert-butyl group.

Applications in Advanced Organic Synthesis and Catalysis

As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

The strategic placement of the aldehyde and the tert-butyl group makes 6-tert-butylpyridine-2-carbaldehyde an excellent starting material for creating chiral molecules that can direct the stereochemical outcome of chemical reactions. Its primary role in this context is as a precursor to chiral imines, which are pivotal intermediates in asymmetric synthesis.

Precursor to Chiral Imines and Ligands

The most significant application of this compound in asymmetric synthesis is its condensation with chiral amines or amine derivatives to form chiral imines. A prominent example is its reaction with enantiopure tert-butanesulfinamide. This condensation, typically catalyzed by a Lewis acid such as titanium(IV) ethoxide or copper(II) sulfate, yields N-tert-butanesulfinyl imines. beilstein-journals.org The resulting sulfinyl imine is not just a simple derivative; the sulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic attack to one of the two faces of the C=N double bond. beilstein-journals.org

The general synthesis of these chiral sulfinyl imines proceeds with high yield and provides a stable, yet reactive, electrophilic substrate for subsequent transformations. The bulky 6-tert-butyl group on the pyridine (B92270) ring plays a crucial role by influencing the conformational preferences of the imine, thereby enhancing the stereochemical control exerted by the chiral auxiliary.

Diastereoselective and Enantioselective Transformations

Once formed, the chiral N-sulfinyl imines derived from this compound are employed in a variety of diastereoselective transformations. The addition of organometallic reagents (such as Grignard or organolithium reagents) to the imine carbon proceeds with a high degree of stereocontrol. This control is dictated by a chelation-controlled transition state, where the metal cation coordinates to both the sulfinyl oxygen and the pyridine nitrogen, creating a rigid cyclic structure that exposes one face of the imine to nucleophilic attack.

Following the diastereoselective addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford highly enantioenriched primary amines. This methodology allows for the synthesis of a wide array of chiral amines containing the 6-tert-butyl-2-pyridyl moiety. Furthermore, self-condensation reactions of N-tert-butanesulfinyl aldimines have been developed for the asymmetric synthesis of complex amine-containing compounds. nih.gov

Table 1: Representative Diastereoselective Additions to N-Sulfinyl Imines

Nucleophile/Reagent Imine Substrate Type Diastereomeric Ratio (d.r.) Reference
Grignard Reagents Aromatic N-sulfinyl imines >95:5 beilstein-journals.org
Organolithium Reagents Aromatic N-sulfinyl imines up to 98:2 researchgate.net
Tribromomethyl Anion Aromatic N-sulfinyl imines High diastereoselectivity beilstein-journals.org
Phosphinates Phenyl-substituted imine 3:1 researchgate.net

Role in the Synthesis of Complex Heterocyclic Systems

The combination of a reactive aldehyde and a sterically demanding pyridine core makes this compound a valuable starting point for the synthesis of intricate molecular architectures, including polycyclic aromatic compounds and macrocycles.

Construction of Polycyclic Aromatic Compounds

The aldehyde functionality of this compound serves as a handle for building larger, fused aromatic systems. Following methodologies established for the parent pyridine-2-carboxaldehyde, this compound can be used in cyclization reactions to generate complex polycyclic heteroaromatics. For instance, reactions with substituted xylenes (B1142099) can lead to precursors that, upon acid-mediated cyclization, form extended aromatic structures incorporating the pyridine ring. The tert-butyl group can direct the regioselectivity of these cyclizations and impart unique solubility and packing properties to the resulting polycyclic compounds.

Formation of Macrocycles and Cage Compounds

In the field of supramolecular chemistry, this compound is a key building block for constructing macrocycles and helicates. Condensation reactions between the aldehyde and diamines or polyamines are a common strategy for forming large ring structures. The reaction of this compound with a long-chain diamine can lead to the formation of a [1+1] or [2+2] macrocycle, where the steric hindrance of the tert-butyl group can influence the ring size and conformational properties of the final product.

Furthermore, Schiff bases derived from this aldehyde have been used to assemble complex metallosupramolecular architectures like helicates. mdpi.com The pyridine-imine unit provides a bidentate coordination site for metal ions, and the tert-butyl group influences the steric interactions that guide the self-assembly process, favoring the formation of specific helical structures. mdpi.com

Precursor for Ligands in Transition Metal Catalysis

The pyridine-aldehyde structure is a classic platform for developing ligands for transition metal catalysis. The aldehyde group of this compound is readily converted into a variety of coordinating groups, most commonly through Schiff base condensation with primary amines. This reaction produces a vast family of pyridine-imine ligands with tunable steric and electronic properties.

The resulting ligands, often featuring an N,N'-bidentate coordination pocket, are highly effective in stabilizing a wide range of transition metals, including copper, nickel, cobalt, and barium. researchgate.netresearchgate.net The 6-tert-butyl group is particularly important as it provides significant steric bulk around the metal center. This steric hindrance can enhance catalytic activity and selectivity by preventing catalyst deactivation pathways (such as dimerization) and by creating a specific chiral environment in asymmetric catalysis.

Complexes formed from these ligands have shown catalytic activity in various organic transformations. For example, copper and cobalt complexes of Schiff bases derived from pyridine-2-carboxaldehyde analogues have demonstrated efficacy in the catalytic oxidation of alkenes like cyclohexene (B86901) and styrene. researchgate.net Barium(II) complexes have been investigated for the catalytic oxidation of benzyl (B1604629) alcohol. researchgate.net The modular nature of the Schiff base synthesis allows for the straightforward introduction of additional functionalities or chiral elements by choosing the appropriate amine partner, making this compound a foundational molecule for combinatorial approaches to catalyst development.

Table 2: Catalytic Applications of Metal Complexes with Pyridine-Imine Type Ligands

Metal Ligand Type Catalytic Reaction Reference
Cu(II), Co(II), Ni(II) Pyridine-Imine Schiff Base Oxidation of Cyclohexene and Styrene researchgate.net
Ba(II) Pyridine-hydrazone Oxidation of Benzyl Alcohol researchgate.net
Iron, Cobalt 2,6-Bis(imino)pyridine Olefin Polymerization researchgate.net
Titanium Chiral Schiff Base Asymmetric Pinacol Coupling researchgate.net

Design and Synthesis of Novel Ligands Incorporating Steric Hindrance

The synthesis of ligands with significant steric bulk is a key strategy in coordination chemistry and catalysis to control the environment around a metal center. rsc.orgnih.gov The compound this compound serves as an excellent starting material for creating such sterically hindered ligands. The aldehyde group can be readily converted into a variety of coordinating moieties, such as imines, amines, or alcohols, through well-established chemical reactions.

For instance, condensation of the aldehyde with primary amines leads to the formation of Schiff base ligands. The bulky tert-butyl group adjacent to the pyridine nitrogen can enforce specific coordination geometries, prevent undesirable side reactions like the formation of polynuclear complexes, and modulate the electronic properties of the resulting metal complex. nih.gov The synthesis of these ligands often involves straightforward, high-yielding reactions, making this compound an accessible and versatile building block for chemists seeking to fine-tune catalytic systems. The steric hindrance is a critical design element, as it can create a chiral pocket around a metal center, which is essential for enantioselective catalysis. researchgate.net

Application in C-C and C-N Bond Forming Reactions

The aldehyde functionality of this compound is a reactive site for crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in organic synthesis.

Key Bond-Forming Reactions:

Reaction TypeBond FormedDescription
Imine Formation C-NCondensation with primary amines to form Schiff bases, which can be further reduced to secondary amines. This is a foundational step in the synthesis of many ligands and complex molecules. nih.gov
[2+2] Cycloaddition C-CAs a heterocyclic aldehyde, it can participate in cycloaddition reactions to form four-membered rings like cyclobutanes, which are valuable structural motifs in bioactive compounds. nih.gov
Stetter Reaction C-CThis reaction involves the conjugate addition of an aldehyde to an activated alkene, catalyzed by an N-heterocyclic carbene (NHC). As a heterocyclic aldehyde, this compound is a suitable substrate for such transformations. researchgate.net

The steric bulk of the tert-butyl group plays a significant role in these reactions, often influencing the stereochemical outcome by directing the approach of incoming reagents from the less hindered face of the molecule. This inherent stereocontrol is highly desirable in the synthesis of complex target molecules.

Catalytic Asymmetric Transformations

Ligands derived from this compound are particularly useful in the field of catalytic asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The steric hindrance provided by the tert-butyl group is instrumental in creating a well-defined and asymmetric environment around a catalytically active metal center.

When incorporated into a chiral ligand framework, the bulky group can effectively shield one face of the catalytic site, forcing substrates to bind in a specific orientation. This control at the molecular level leads to high levels of enantioselectivity in a variety of transformations. For example, studies have shown that increasing the steric demand on a pyridine-based ligand can significantly impact both the diastereoselectivity and enantioselectivity of catalytic reactions, such as [2+2] cycloadditions. mdpi.com The development of catalysts for asymmetric reactions, including hydrogenations and oxidations, often relies on the precise tuning of steric and electronic properties, a task for which derivatives of this compound are well-suited. nih.govresearchgate.net

Contributions to Material Science Precursors

Beyond its applications in catalysis, this compound also serves as a valuable precursor in the synthesis of advanced materials, particularly polymers and self-assembled structures.

Components for Polymeric Materials

The bifunctional nature of this compound (a reactive aldehyde and a coordinating pyridine ring) allows it to be incorporated into larger molecular architectures, including polymers. By transforming the aldehyde into another reactive group or by using it in polycondensation reactions, it can serve as a monomer or a cross-linking agent.

A notable application is in the formation of pyridine-diimine-linked macrocycles. These macrocycles can be synthesized from the condensation of a diamine with a dialdehyde. They can act as precursors to supramolecular polymers, which assemble into high-aspect-ratio nanotubes. chemrxiv.orgnih.gov These resulting nanomaterials exhibit impressive mechanical properties, with Young's moduli exceeding that of many conventional synthetic polymers. chemrxiv.orgnih.gov The pyridine unit within the polymer backbone can be used to impart specific properties, such as responsiveness to stimuli like pH changes or the ability to coordinate with metal ions.

Building Blocks for Self-Assembled Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures. The pyridine moiety is a classic building block in supramolecular chemistry due to its ability to form predictable and directional interactions, particularly with metal ions.

The compound this compound can be readily converted into more complex ligands, such as terpyridines, which are widely used in the construction of metallo-supramolecular architectures. nih.govresearchgate.net These self-assembled systems can form discrete and complex two-dimensional structures, such as molecular grids or circles. nih.gov Furthermore, macrocycles derived from this precursor can undergo cooperative self-assembly into robust, high-aspect-ratio nanotubes in the presence of an acid trigger. chemrxiv.orgnih.gov The ability to form these ordered nanostructures, including nanofibers and nanotubes, from synthetically accessible building blocks is a significant area of research in materials science and nanotechnology. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexes of 6 Tert Butylpyridine 2 Carbaldehyde Derived Ligands

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using ligands derived from 6-tert-butylpyridine-2-carbaldehyde typically involves the reaction of a metal salt with the pre-formed ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). In some cases, template synthesis is employed, where the metal ion directs the condensation of the aldehyde with the amine precursor.

Transition Metal Complexes (e.g., Ru, Ir, Rh, Pd, Pt, Cu, Ni, Co, Fe, Zn)

Ligands derived from this compound, particularly its thiosemicarbazone analogues, have been used to synthesize a variety of transition metal complexes. The resulting complexes often exhibit interesting geometries and properties.

Ruthenium (Ru), Palladium (Pd), Platinum (Pt), and Zinc (Zn) Complexes : Research has demonstrated the synthesis of dioxovanadium(V), zinc(II), ruthenium(II), palladium(II), and platinum(II) complexes with thiosemicarbazones derived from the closely related 6-methylpyridine-2-carbaldehyde. rsc.orgrsc.orgnih.govnih.gov For instance, the reaction of 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) with appropriate metal precursors yields complexes such as [VO₂(mpETSC)], [Zn(HmpETSC)Cl₂], [Ru(PPh₃)₂(mpETSC)₂], [Pd(mpETSC)Cl], and [Pt(mpETSC)Cl]. rsc.orgrsc.orgnih.gov The composition of these complexes has been established through elemental analysis and various spectroscopic methods. rsc.orgrsc.orgnih.gov

Iron (Fe) Complexes : Iron(III) complexes of 2-formylpyridine thiosemicarbazones have been synthesized by reacting anhydrous ferric chloride with the respective ligands in a 1:2 molar ratio in methanol. nih.gov These complexes often feature two deprotonated ligand anions coordinating to the iron center, resulting in a low-spin, six-coordinate environment. nih.govtandfonline.com The crystal structure of bis(pyridine-2-carbaldehyde thiosemicarbazone)Fe(II) has also been reported. sci-hub.box

Copper (Cu), Nickel (Ni), and Cobalt (Co) Complexes : A range of Cu(II), Ni(II), and Co(II) complexes have been prepared with Schiff base ligands. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Binuclear complexes of these metals are often formed with ligands designed to bridge two metal centers. researchgate.net For example, a binucleating Schiff base ligand derived from glycyl-glycine and o-phthalaldehyde (B127526) has been used to prepare binuclear Co(II), Ni(II), and Cu(II) complexes with the general formula [M₂(L)(H₂O)₄] for Co and Ni, and [M₂(L)] for Cu. researchgate.net

Iridium (Ir) and Rhodium (Rh) Complexes : The coordination chemistry of iridium and rhodium often involves activation of C-H bonds in Schiff base ligands, leading to the formation of organometallic complexes. nih.gov While specific examples with this compound are less common, the chemistry of related aldimine ligands shows that Rh(III) and Ir(III) complexes can be readily formed, often featuring cyclometalation. nih.gov

Main Group Metal Complexes

The coordination chemistry of ligands derived from this compound extends to main group elements, most notably tin and aluminum.

Organotin(IV) Complexes : A variety of organotin(IV) compounds have been synthesized by reacting Schiff bases, such as those derived from pyridine-carbohydrazones, with di- or tri-alkyltin(IV) precursors. researchgate.netrsc.org These reactions yield complexes with five- or six-coordinate tin centers, often in distorted trigonal bipyramidal or octahedral geometries. researchgate.netrsc.org For example, N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazone reacts with organotin(IV) precursors to form complexes where the ligand chelates to the tin center in a tridentate fashion. researchgate.net

Aluminum Complexes : Aluminum complexes incorporating Schiff base ligands have been synthesized through the reaction of proligands with aluminum alkyls like AlEt₃ or AlMe₃. rsc.org These reactions typically yield five-coordinate aluminum centers. rsc.orgresearchgate.net For instance, Schiff base bridged bis(indolyl) ligands react with AlR₃ to form complexes characterized by a five-coordinate aluminum atom in the solid state. rsc.org

Ligand Binding Modes and Geometries within Coordination Spheres

The versatility of this compound in coordination chemistry stems from the multiple binding modes available to its derivatives. The specific mode of coordination depends on the nature of the ligand, the metal ion, and the reaction conditions.

Bidentate Coordination via Pyridine (B92270) Nitrogen and Aldehyde Oxygen

The parent molecule, this compound, can theoretically act as a simple bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This N,O-coordination forms a stable five-membered chelate ring. While much of the literature focuses on more complex derived ligands, this fundamental bidentate chelation is the basis for the formation of more elaborate structures. In some complexes with derived ligands, only a portion of the potential donor atoms coordinate. For example, in certain organotin(IV) complexes with hydrazone ligands, coordination occurs only through the pyridinyl nitrogen and a deprotonated hydroxyl oxygen, demonstrating a bidentate (N,O) binding mode. researchgate.net Similarly, tridentate terpyridine ligands have been shown to act in a bidentate fashion in some rhenium complexes, leaving one pyridine ring uncoordinated. nih.gov

Tridentate and Higher Coordination through Derived Ligands

Condensation of the aldehyde group with molecules containing additional donor atoms leads to multidentate ligands capable of forming highly stable complexes.

Tridentate Coordination : Schiff bases derived from thiosemicarbazides and hydrazides are classic examples of tridentate ligands.

NNS Donors : Thiosemicarbazone derivatives of 6-methylpyridine-2-carbaldehyde act as mononegative tridentate ligands, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the deprotonated thiolate sulfur atom. rsc.orgnih.gov This NNS coordination is common for complexes with Ru(II), Pd(II), and Pt(II). rsc.org

ONO Donors : Hydrazone ligands derived from the condensation of the aldehyde with hydrazides containing hydroxyl groups can act as tridentate ONO donors. This mode is observed in organotin(IV) complexes where the ligand coordinates via a phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. researchgate.netrsc.org

Tetradentate and Higher Coordination : More complex ligands can be designed to be tetradentate or of even higher denticity, often leading to binuclear or polynuclear complexes. researchgate.net Tetradentate N₂O₂-chelating thiosemicarbazone ligands have been used to synthesize iron(III) and nickel(II) complexes with distorted square pyramidal and square planar geometries, respectively.

The flexibility in coordination allows for the formation of diverse structural motifs, from simple mononuclear species to complex supramolecular assemblies.

Spectroscopic and Structural Analysis of Coordination Compounds

A combination of spectroscopic techniques and X-ray crystallography is essential for the characterization of metal complexes derived from this compound. These methods provide detailed insights into the ligand's binding mode, the coordination geometry of the metal center, and the electronic structure of the complex.

Infrared (IR) and Raman Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand. Key diagnostic bands include:

The disappearance of the ν(N-H) band and the appearance of a new ν(C=N-N=C) band, indicating deprotonation and coordination of thiosemicarbazone ligands in their thiol form. nih.gov

A shift in the azomethine ν(C=N) stretching frequency upon coordination of the imine nitrogen. nih.gov

The appearance of new bands in the far-IR region, typically below 500 cm⁻¹, which are assigned to the metal-nitrogen ν(M-N) and metal-sulfur ν(M-S) stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes.

Upon coordination, the resonances of protons and carbon atoms adjacent to the donor atoms (e.g., pyridine ring protons, azomethine proton) typically shift downfield. nih.gov

For organotin complexes, ¹¹⁹Sn NMR is used to determine the coordination number of the tin atom.

Distorted Octahedral : Common for six-coordinate complexes like those of Fe(III) and Ru(II). nih.govtandfonline.com

Square Planar : Observed for some Pd(II), Pt(II), and Ni(II) complexes. researchgate.net

Trigonal Bipyramidal and Square Pyramidal : These five-coordinate geometries are common for organotin(IV) and some vanadium complexes. rsc.orgresearchgate.net

The table below summarizes typical spectroscopic data for complexes with ligands derived from pyridine-2-carbaldehyde analogues.

ComplexKey IR Bands (cm⁻¹)Key ¹H NMR Shifts (δ, ppm)Geometry (from X-ray)
[Pt(mpETSC)Cl]ν(M-N) ~450, ν(M-S) ~325, ν(M-Cl) ~300Downfield shift of pyridine & imine protonsSquare Planar
[Zn(HmpETSC)Cl₂]No significant shift in pyridine ring deformationC(6), C(2) resonances similar to free ligandTetrahedral (inferred)
[VO₂(mpETSC)]cis-VO₂ bands at 940-920-Square Pyramidal
Organotin(IV) Hydrazone ComplexesShift in ν(C=N), disappearance of ν(O-H)Downfield shift of imine protonDistorted Trigonal Bipyramidal
[Fe(L)₂]Cl (L=thiosemicarbazone)-ParamagneticDistorted Octahedral

Data derived from studies on 6-methylpyridine-2-carbaldehyde derivatives. rsc.orgnih.govnih.gov

X-ray Crystallography of Metal Complexes for Precise Geometry

For instance, the reaction of ligands derived from the condensation of this compound with various amines can lead to the formation of crystalline metal complexes. The crystal structures of such complexes reveal how the sterically demanding tert-butyl group influences the arrangement of ligands around the metal center. This steric hindrance can lead to distorted coordination geometries and, in some cases, can prevent the formation of otherwise expected structures. For example, while many 2,2':6',2''-terpyridine (tpy) ligands form octahedral complexes with two ligands coordinating a central metal ion, the presence of a bulky substituent like a tert-butyl group can affect this coordination. nih.govresearchgate.net

In one-dimensional coordination polymers, ligands containing a 2,6-di-tert-butylphenolic fragment have been shown to coordinate to metal ions like Co(II) through the nitrogen atoms of the terminal pyridine rings, while the central pyridine nitrogen remains uncoordinated. nih.gov This highlights the directing effect of bulky substituents in the formation of coordination polymers. The structures of six N,N′-polymethylene-bis(salicylaldiminato)copper(II) Schiff base complexes showed that monomeric structures are formed with shorter alkyl chains, while dimeric structures are favored with longer chains, demonstrating how ligand structure dictates the final supramolecular architecture. researchgate.net

The table below summarizes representative crystallographic data for metal complexes with related pyridine-based ligands, illustrating the typical coordination environments observed.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Ni(en)2(4-pytone)2]Ni(II)OctahedralNi-N(en): ~2.1, Ni-N(py): ~2.2 researchgate.net
Cu(en)22·H2OCu(II)Distorted OctahedralCu-N(en): ~2.0, Cu-O(water): ~2.5 researchgate.net
[Co(L)Cl2]n·nEtOHCo(II)Distorted TetrahedralCo-N: ~2.0, Co-Cl: ~2.2 nih.gov
Co3(H2O)4(L)2Cl6Co(II)Octahedral & TetrahedralCo-N: ~2.1, Co-O: ~2.1, Co-Cl: ~2.4 nih.gov

NMR and EPR Spectroscopic Elucidation of Coordination Environments

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for probing the coordination environments of metal complexes in solution.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand framework upon coordination. The chemical shifts of protons and carbons near the metal center are particularly sensitive to the coordination environment. For paramagnetic complexes, NMR spectra can be more complex due to the influence of the unpaired electrons, but they can still provide valuable structural and electronic information. nih.govnih.gov For example, in a series of substituted terpyridine ligands and their complexes, ¹H and ¹³C NMR were used to confirm the structures of the synthesized compounds. nih.gov

EPR Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), and some Fe(III) and Co(II) species. The EPR spectrum provides information about the electronic ground state, the symmetry of the metal ion's environment, and the nature of the metal-ligand bonding. For instance, EPR studies of manganese(II) complexes derived from pyridine-2-carbaldehyde based ligands have been used to confirm a distorted octahedral geometry around the metal ion. researchgate.net Similarly, EPR studies of iron(III) complexes with carbazole-containing ligands have revealed the presence of high-spin iron(III) centers. bohrium.com The EPR spectra of a series of pyridine complexes of iron(III) octaethylchlorin at low temperatures indicated a change in the ground state with varying axial ligand donor strength. nih.gov

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the bonding between the metal and the this compound derived ligands are crucial for understanding the properties and reactivity of these complexes.

Density Functional Theory (DFT) Studies of Metal-Ligand Interactions

Density Functional Theory (DFT) has become a vital tool for investigating the electronic structure and bonding in metal complexes. DFT calculations can provide insights into the nature of metal-ligand interactions, the distribution of molecular orbitals, and the energies of different electronic states. These theoretical studies complement experimental data and help in the interpretation of spectroscopic results. researchgate.netnih.govmdpi.com

DFT studies on various metal complexes with pyridine-based ligands have been used to optimize their molecular geometries and to calculate quantum chemical parameters. nih.govresearchgate.net For example, DFT calculations on terpyridine-metal complexes have been performed to gain insight into molecular orbital distributions and spectroscopic properties. researchgate.net In studies of iron(III) complexes, DFT calculations have been used to rationalize UV-Vis absorption properties. bohrium.com

The table below presents a summary of computational findings for related metal complexes, showcasing the utility of DFT in understanding their electronic properties.

Complex SystemDFT FunctionalBasis SetKey FindingsReference
Terpyridine-Metal ComplexesVariesVariesElucidation of molecular orbital distributions and spectroscopic properties. researchgate.net
Cu(II) Schiff Base ComplexB3LYPLanl2dz/6-31G(d)Optimization of geometry and analysis of frontier molecular orbitals. mdpi.com
Iron(III) Azomethine ComplexVariesVariesRationalization of UV/Vis absorption properties. bohrium.com

Spectroscopic Probes of Electronic States (e.g., UV-Vis, EPR)

Spectroscopic techniques are essential for probing the electronic states of metal complexes.

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For metal complexes, these transitions can be categorized as ligand-centered (π-π*), metal-centered (d-d), or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are sensitive to the metal ion, the ligand structure, and the coordination geometry. For example, the UV-Vis spectra of terpyridine complexes show absorption bands that are shifted relative to the free ligands, with the extent of the shift depending on the substituents on the terpyridine scaffold and the nature of the metal ion. nih.gov

EPR Spectroscopy: As mentioned earlier, EPR spectroscopy is a direct probe of the electronic environment of paramagnetic metal ions. The g-values and hyperfine coupling constants obtained from EPR spectra can be used to determine the electronic ground state of the metal ion and the degree of covalency in the metal-ligand bonds. researchgate.netbohrium.com For instance, the EPR spectra of cobalt(II) complexes with a tripyridine ligand containing a 2,6-di-tert-butylphenolic fragment showed that the exchange coupling between the unpaired electron of a phenoxyl radical and the Co(II) ions was negligible. nih.gov

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes derived from this compound and its derivatives have shown promise as catalysts in a variety of chemical transformations, particularly in the realm of homogeneous catalysis.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. The steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of the metal catalyst. The bulky tert-butyl group in ligands derived from this compound can influence the catalytic cycle by, for example, promoting reductive elimination or preventing catalyst deactivation through dimerization.

Terpyridine-metal complexes have been investigated for their catalytic activity in various reactions, including C-C bond formation and hydrofunctionalization. nih.gov For example, nickel complexes featuring tert-butyl modified terpyridine ligands have been successfully employed in the reductive coupling of alkyl halides. nih.gov The steric bulk of the ligand was found to be crucial for achieving high yields in this challenging C(sp³)-C(sp³) bond-forming reaction. nih.gov Similarly, iron(II) complexes with terpyridine ligands have been studied for the hydrosilylation of alkenes. nih.gov

The table below provides examples of catalytic reactions where related pyridine-based metal complexes have been utilized.

Catalytic ReactionCatalyst SystemSubstratesKey OutcomeReference
Alkyl-halide reductive couplingNickel-terpyridine complexPrimary and secondary alkyl halidesHigh yield of C(sp³)-C(sp³) coupled products nih.gov
Hydrosilylation of alkenesIron(II)-terpyridine complexAlkenesCatalytic hydrosilylation nih.gov
Hydrogenation of alkenesPBP-Ni complexAlkenesEfficient hydrogenation nih.gov
Ammonia (B1221849) generation from N2P3B-Fe complexDinitrogenCatalytic conversion to ammonia nih.gov

Heterogeneous Catalysis

A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the application of metal complexes derived from this compound as heterogeneous catalysts. While the broader field of pyridine-2-carbaldehyde-based ligands has seen exploration in supported catalytic systems, specific research detailing the immobilization of this compound-derived metal complexes onto solid supports for use in heterogeneous catalysis is not presently available in published literature.

The synthesis of heterogeneous catalysts typically involves the anchoring of a homogeneous catalyst onto a solid support, such as silica, alumina, zeolites, or polymeric resins. This process aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, including ease of separation from the reaction mixture and potential for catalyst recycling.

In analogous systems using unsubstituted pyridine-2-carbaldehyde, researchers have successfully immobilized the resulting Schiff base metal complexes onto supports like functionalized magnetic nanoparticles. chem960.com These supported catalysts have demonstrated activity in various organic transformations. chem960.com For instance, copper(II) complexes of pyridine-2-carbaldehyde Schiff bases supported on silica-coated iron oxide nanoparticles have been utilized as magnetically separable catalysts. chem960.com

However, the influence of the bulky tert-butyl group at the 6-position of the pyridine ring on the suitability and efficacy of the corresponding metal complexes for heterogeneous catalysis remains an unexplored area of research. The steric hindrance introduced by this group could significantly impact the immobilization process onto a solid support and the subsequent catalytic activity and stability of the supported complex.

Future research in this area would need to address several key aspects:

The development of effective methods to anchor metal complexes of this compound-derived ligands to various solid supports.

A thorough characterization of these new supported materials to understand their structural and electronic properties.

An evaluation of their catalytic performance in relevant organic reactions, with a focus on catalyst efficiency, selectivity, stability, and reusability.

Until such studies are conducted and published, the potential of this compound-derived ligands in the field of heterogeneous catalysis remains speculative.

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Systematic Modification of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The aldehyde at the 2-position can be transformed into other important carbonyl-containing functional groups, although some conversions require multiple steps.

Ketones: The direct conversion of an aldehyde to a ketone is not a standard transformation. However, alkynes can serve as synthetic equivalents to ketones. mdpi.com Methodologies such as metallaphotoredox cross-electrophile coupling can synthesize ketones from carboxylic acids and organohalides, a pathway that could be adapted from 6-tert-butylpyridine-2-carboxylic acid (the oxidized form of the aldehyde). nih.gov The synthesis of ketones often involves the oxidation of secondary alcohols or the hydration of alkynes. youtube.com

Esters: Esters are readily synthesized from 6-tert-butylpyridine-2-carbaldehyde, typically following oxidation of the aldehyde to the corresponding carboxylic acid (6-tert-butylpicolinic acid). This carboxylic acid can then be esterified with an alcohol under various conditions. A common method is the Fischer esterification, which requires an acid catalyst like sulfuric acid, and works well with primary and secondary alcohols. youtube.com Alternatively, coupling agents can be used to facilitate the reaction under milder, non-acidic conditions. orgsyn.orgorganic-chemistry.org For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for esterifying carboxylic acids with a wide variety of alcohols, including those that are acid-sensitive. orgsyn.org

Amides: Similar to ester formation, amide synthesis generally proceeds via the corresponding carboxylic acid. The reaction of an activated carboxylic acid derivative (like an acid chloride or anhydride) or the direct coupling of the carboxylic acid with an amine yields the desired amide. ajchem-a.com The use of coupling reagents is a prevalent strategy in modern amide synthesis due to its efficiency and mild reaction conditions. ajchem-a.comyork.ac.uk For instance, a novel method for amide bond formation has been developed using an nBu4NI/TBHP catalyst system to react aldehydes directly with aromatic tertiary amines. researchgate.net Enzymes, such as lipases, are also employed as biocatalysts for amide bond formation, offering an environmentally benign alternative to traditional chemical methods. york.ac.uk

The aldehyde group is readily reduced to afford the corresponding alcohol or amine, providing entry into other classes of compounds.

Alcohols: The reduction of the aldehyde group in this compound to a primary alcohol, (6-tert-butylpyridin-2-yl)methanol, can be accomplished using a variety of reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reagent that readily reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. harvard.edu For more selective reductions, especially in the presence of other reducible functional groups, sodium borohydride (B1222165) (NaBH4) is often the reagent of choice. It is a milder hydride donor and is effective for reducing aldehydes and ketones. researchgate.net

Amines: The conversion of the aldehyde to an amine is typically achieved through reductive amination. This process involves the initial reaction of the aldehyde with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. Powerful reducing agents like LiAlH4 can reduce the intermediate imine. harvard.edu

Variation of the Steric Hindrance at the 6-Position

The size of the substituent at the 6-position of the pyridine (B92270) ring exerts a profound influence on the molecule's reactivity and its ability to coordinate with other species. The tert-butyl group is significantly larger than other common substituents like methyl, isopropyl, or phenyl groups, leading to distinct chemical behavior.

Comparing the reactivity of this compound with its analogues bearing smaller or electronically different groups at the 6-position reveals the critical role of this substituent.

Research into the heterocyclization of 6-substituted pyridine-2-carbaldehydes has shown that the nature of the 6-substituent dictates the reaction outcome. researchgate.net For example, in reactions with isonitrosoacetophenone hydrazones, 6-methylpyridine-2-carbaldehyde can be converted to both 1,2,4-triazine (B1199460) and its 4-oxide derivative. researchgate.net In contrast, pyridines with other substituents like a 6-bromo group yielded only the 1,2,4-triazine 4-oxide. researchgate.net The steric bulk of the tert-butyl group is expected to significantly hinder the approach to the aldehyde, likely leading to lower reaction rates or different product distributions compared to the less hindered 6-methyl or 6-phenyl analogues.

The table below summarizes the characteristics of various 6-substituted pyridine aldehydes, providing a basis for comparative analysis.

Substituent at 6-PositionCompound NameKey Findings/PropertiesCitations
tert-Butyl This compoundHigh steric hindrance affecting reactivity and coordination. researchgate.netnih.gov biosynth.com
Methyl 6-methylpyridine-2-carbaldehydeUsed in synthesis of metal complexes and heterocycles; less sterically hindered than tert-butyl. researchgate.netresearchgate.net researchgate.netresearchgate.net
Phenyl 6-phenylpyridine-3-carboxaldehydeThe phenyl group introduces electronic effects (conjugation) in addition to steric bulk. scbt.com
Bromo 6-bromopyridine-2-carbaldehydeElectron-withdrawing substituent; shows different reactivity in heterocyclization compared to methyl-substituted analogue. researchgate.net Forms hydrazone derivatives. nih.gov researchgate.netnih.gov

The steric hindrance imparted by a bulky group at the 6-position, such as the tert-butyl group, is a dominant factor in controlling the molecule's chemical properties.

Reactivity: The bulky group can physically block or slow the approach of reagents to the aldehyde carbonyl group and the nitrogen atom of the pyridine ring. nih.gov This steric shielding can render the molecule less reactive in nucleophilic addition reactions at the aldehyde or in reactions involving coordination to the pyridine nitrogen. For example, in nucleophilic aromatic substitution reactions on pyridines, a bulky group at the ortho position can hinder the approach of the nucleophile. stackexchange.com Similarly, ruthenium-catalyzed hydroboration of pyridines was found to be ineffective for 2-substituted pyridines, likely due to steric hindrance. nih.gov

Selectivity: Steric hindrance can be exploited to achieve selectivity in chemical reactions. The differential ability of pyridine isomers to coordinate to metal centers based on the position and size of their substituents has been used to separate them. researchgate.netnih.gov The capacity of pyridines to bind to rhodium-based metal-organic polyhedra is determined by the steric hindrance around the pyridine nitrogen, a principle that could be applied to derivatives of this compound. researchgate.netnih.gov This demonstrates that bulky groups can be a tool for directing reactions toward a specific outcome or for molecular recognition processes. The synthesis of 2,6-di-tert-butylpyridine (B51100) highlights the significant steric presence of these groups. nih.gov

Modifications of the Pyridine Ring

Altering the pyridine ring by introducing, removing, or changing substituents allows for the fine-tuning of the molecule's electronic and steric properties.

The pyridine ring can be functionalized through various synthetic strategies. Nucleophilic substitution of hydrogen is a known reaction for pyridine derivatives. researchgate.net Electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quora.com When such reactions do occur, they typically favor the 3- and 5-positions. quora.com Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions, as the nitrogen can stabilize the negative charge in the reaction intermediate. quora.com

Synthetic routes have been developed to introduce a wide range of functional groups onto the pyridine scaffold. For instance, in the synthesis of potent antitubercular drug analogues, pyridine rings were used as a replacement for the quinoline (B57606) core of bedaquiline, and various substituents were introduced onto the pyridine ring to modulate activity. nih.gov Methods for preparing substituted pyridines include the condensation of β-enamine carbonyls with sources of formaldehyde (B43269) like rongalite, which allows for the synthesis of polysubstituted pyridines and terpyridines. mdpi.com These modifications can dramatically alter the compound's properties, including its coordination chemistry, biological activity, and utility as a synthetic building block. nih.gov

Introduction of Additional Substituents

The introduction of further substituents onto the this compound framework allows for the fine-tuning of its electronic and steric profile. The pyridine ring can undergo various electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing tert-butyl and carbaldehyde groups. The bulky tert-butyl group at position 6 sterically hinders direct substitution at the adjacent position 5. The aldehyde group, being electron-withdrawing, deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic substitution.

Potential modifications could include the introduction of electron-donating groups (e.g., methoxy, amino) or additional electron-withdrawing groups (e.g., nitro, cyano) at positions 3, 4, or 5. These changes would systematically alter the molecule's reactivity, coordination properties, and spectroscopic characteristics.

Table 1: Potential Substituent Effects on the this compound Ring

Position of SubstitutionPotential SubstituentExpected Primary Effect
3-OCH₃ (Methoxy)Electron-donating, may influence aldehyde reactivity.
4-Cl (Chloro)Electron-withdrawing, enhances ring electrophilicity.
5-NO₂ (Nitro)Strongly electron-withdrawing, deactivates the ring.

Nitrogen Heterocycle Analogues

Replacing the pyridine core with other nitrogen-containing heterocycles creates analogues with distinct electronic distributions and geometric structures. cymitquimica.comnih.gov Such modifications are a key strategy in medicinal chemistry and materials science to explore new chemical space. nih.gov For instance, substituting the pyridine ring with a pyrimidine (B1678525) or pyrazine (B50134) would introduce a second nitrogen atom, significantly altering the molecule's basicity, ligand-binding capabilities, and hydrogen-bonding potential. nih.gov

Table 2: Examples of Potential Nitrogen Heterocycle Analogues

Analogue CoreStructural DifferencePotential Impact
PyrimidineSecond nitrogen at position 3 or 4Altered pKa, modified dipole moment, different coordination geometry.
PyrazineSecond nitrogen at position 4Change in symmetry and electronic properties.
QuinolineFused benzene ringIncreased surface area, potential for π-stacking interactions.
IsoquinolineFused benzene ring, N at position 2Different spatial arrangement of the nitrogen lone pair.

Development of Chiral Analogues for Asymmetric Synthesis

The aldehyde functional group in this compound is a prime target for developing chiral analogues. Asymmetric synthesis methodologies can be employed to convert the prochiral aldehyde into a chiral center, for example, through enantioselective reduction to a secondary alcohol or by addition of a carbon nucleophile. These chiral derivatives can serve as valuable building blocks or as chiral ligands for transition metal catalysts in asymmetric catalysis. The field of asymmetric synthesis continuously seeks new, efficient methods for creating stereochemically complex molecules, such as chiral hydroxy-γ-butyrolactones, from functionalized starting materials. nih.gov The development of chiral analogues of this pyridine derivative would contribute to this expanding toolkit. nih.gov

Structure-Reactivity and Structure-Property Relationships (SRR/SPR)

Understanding the relationship between the molecular structure of this compound and its chemical behavior is essential for predicting its reactivity and designing new applications.

Hammett and Taft Analyses for Electronic and Steric Effects

While specific Hammett and Taft analyses for this compound are not extensively documented, the principles of these linear free-energy relationships can be applied to understand the contributions of its constituent parts.

Electronic Effects (Hammett): The formyl group (-CHO) at the 2-position is a moderately electron-withdrawing group, which would be reflected in a positive sigma (σ) value. This effect increases the acidity of any protons on the ring and influences the pKa of the pyridine nitrogen.

Steric Effects (Taft): The tert-butyl group ((CH₃)₃C-) at the 6-position is exceptionally bulky. In Taft analysis, it possesses a large negative steric parameter (Es), signifying significant steric hindrance around the adjacent nitrogen atom and the carbaldehyde group. This steric bulk is a dominant feature, often overriding electronic effects in determining reaction accessibility at the 2- and 6-positions. The parent compound, 2,6-di-tert-butylpyridine, is a well-known non-nucleophilic, sterically hindered base for this reason. wikipedia.org

Table 3: Estimated Substituent Parameters

SubstituentPositionParameter TypeExpected Value/Effect
-C(CH₃)₃6Taft Steric (Es)Large, negative (significant steric hindrance)
-CHO2Hammett Electronic (σ)Positive (electron-withdrawing)
Pyridine Nitrogen1ElectronicElectron-withdrawing effect on the ring

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are governed by a delicate balance between steric and electronic factors.

Steric Effects: The primary steric influence comes from the tert-butyl group. This group can dramatically slow down the rate (kinetics) of reactions that require a nucleophile or another reagent to approach the nitrogen atom or the aldehyde's carbonyl carbon. nih.gov For example, the formation of Schiff bases from the aldehyde group may be significantly slower compared to less hindered aldehydes like pyridine-2-carbaldehyde. wikipedia.org This steric hindrance can also make certain conformations thermodynamically less stable.

This interplay means that the molecule's reactivity is highly specific. Reactions sensitive to steric crowding will be disfavored, while those driven primarily by electronic activation at a site accessible to smaller reagents may still proceed.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis Utilizing 6-tert-butylpyridine-2-carbaldehyde

The development of stereoselective methodologies is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. While direct applications of this compound in stereoselective synthesis are still an emerging area, its structural features suggest significant potential. Future research is likely to focus on its use as a prochiral substrate and as a precursor for chiral ligands and catalysts.

The aldehyde functionality of this compound is a key handle for asymmetric transformations. For instance, asymmetric nucleophilic additions to the carbonyl group could provide access to a range of chiral secondary alcohols. These reactions could be catalyzed by chiral organocatalysts or metal complexes, with the sterically demanding tert-butyl group potentially influencing the facial selectivity of the nucleophilic attack. The development of organocatalytic asymmetric [3 + 3] cycloadditions represents a powerful strategy for synthesizing chiral six-membered heterocyclic compounds, and the principles of this methodology could be adapted for reactions involving derivatives of this compound. rsc.org

Furthermore, this compound can serve as a scaffold for the synthesis of novel chiral ligands. The pyridine (B92270) nitrogen and the aldehyde can be readily converted into bidentate or tridentate chelating units. The introduction of a chiral center, for example, via asymmetric reduction of the aldehyde or by derivatization with a chiral auxiliary, would lead to a new class of chiral ligands. These ligands could then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The synthesis of chiral catalysts that are recyclable is an area of growing importance, and derivatives of this compound could be designed with this in mind. nih.govmdpi.com

Exploration of Novel Catalytic Systems Based on Derived Ligands

Ligands derived from this compound, particularly Schiff bases and their metal complexes, present a fertile ground for the development of novel catalytic systems. The steric bulk of the tert-butyl group at the 6-position of the pyridine ring can be expected to exert a significant influence on the coordination geometry, stability, and catalytic activity of the resulting metal complexes.

Research into Schiff base ligands derived from substituted pyridine-2-carboxaldehydes has already demonstrated their utility in catalysis. researchgate.net For example, complexes of ligands derived from 6-methylpyridine-2-carbaldehyde have shown interesting catalytic and biological activities. researchgate.net By analogy, ligands derived from this compound are expected to form stable complexes with a variety of transition metals, including copper, nickel, cobalt, palladium, and platinum. researchgate.netnih.gov These complexes could be screened for catalytic activity in a wide range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The sterically hindered environment around the metal center, created by the tert-butyl group, could lead to enhanced selectivity in certain catalytic processes.

The following table outlines potential catalytic applications for metal complexes derived from this compound based on research into analogous pyridine-carboxaldehyde ligands.

Catalyst TypePotential Catalytic ApplicationRelevant Findings for Analogous Systems
Copper(II) Schiff Base ComplexesOxidation of olefins and alcoholsCu(II) complexes of pyridine-2-carbaldehyde derived Schiff bases are effective catalysts for the oxidation of cyclooctene (B146475) and styrene. researchgate.net
Palladium(II) and Platinum(II) ComplexesCross-coupling reactions (e.g., Suzuki, Heck)Palladium and platinum complexes of pyridine-based ligands are widely used in cross-coupling catalysis. nih.gov
Cobalt(II) Schiff Base ComplexesAerobic oxidation of alkyl aromaticsSupported cobalt(II) Schiff base complexes have shown to be efficient and recyclable catalysts for selective aerobic oxidation. researchgate.net
Ruthenium(II) ComplexesTransfer hydrogenationRuthenium complexes with pyridine-containing ligands are active in transfer hydrogenation reactions. nih.gov

Integration into Flow Synthesis and Automated Reaction Platforms

Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, scalability, and the ability to rapidly screen reaction conditions. The integration of this compound and its derivatives into these modern synthetic workflows is a promising area for future research.

The physical properties of this compound, being a liquid at room temperature, make it amenable to handling in flow systems. sigmaaldrich.com Its use as a key building block in multistep syntheses can be streamlined through the use of automated platforms. For example, the synthesis of compound libraries based on the 6-tert-butylpyridine scaffold could be accelerated, allowing for the rapid exploration of structure-activity relationships in medicinal chemistry or materials science. Automated platforms have been successfully developed for various reaction types, including electrochemical C-N cross-couplings and the synthesis of pyrazoline libraries, demonstrating the broad applicability of these technologies. nih.govrsc.org

Future work could focus on developing robust flow protocols for the synthesis of this compound itself, as well as for its subsequent derivatization. This could involve the use of immobilized reagents or catalysts to simplify purification and enable the continuous production of target molecules.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural motifs present in this compound make it an intriguing candidate for applications in this field.

The pyridine ring can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The tert-butyl group, with its significant steric bulk, can play a crucial role in directing the self-assembly of supramolecular architectures and can participate in van der Waals interactions within host-guest complexes. Calixarenes bearing tert-butyl groups, for instance, are well-known host molecules in molecular recognition studies. nih.gov

Ligands derived from this compound can be designed to act as building blocks for the construction of discrete, two- and three-dimensional supramolecular structures through coordination-driven self-assembly. The steric hindrance from the tert-butyl group could be exploited to control the nuclearity and geometry of the resulting metallosupramolecular assemblies. The formation of molecular triangles, squares, and cages based on pyridine-containing ligands is well-established, and the introduction of the 6-tert-butylpyridine motif could lead to new structures with unique host-guest properties. nih.gov

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. Applying these methods to this compound and its derivatives can provide valuable insights and guide the experimental design of new catalysts and reactions.

DFT calculations can be used to model the electronic structure of this compound and to predict its reactivity towards various reagents. nih.gov For example, the electrophilicity of the carbonyl carbon and the nucleophilicity of the pyridine nitrogen can be quantified, providing a basis for understanding its behavior in chemical reactions. mdpi.com

In the context of catalysis, computational studies can be employed to:

Design novel ligands: By modeling the coordination of different ligands derived from this compound to metal centers, it is possible to predict the geometry and electronic properties of the resulting complexes. This can aid in the design of catalysts with enhanced activity and selectivity.

Elucidate reaction mechanisms: DFT can be used to map out the potential energy surfaces of catalytic cycles, identifying key intermediates and transition states. This information is crucial for understanding the factors that control the efficiency and selectivity of a catalytic process.

Predict spectroscopic properties: The spectroscopic signatures (e.g., NMR, IR, UV-Vis) of proposed intermediates and products can be calculated and compared with experimental data to support mechanistic hypotheses. mdpi.com

The synergy between computational modeling and experimental work is expected to accelerate the discovery of new applications for this compound and its derivatives.

Q & A

Basic: What are the optimal synthetic routes for preparing 6-tert-butylpyridine-2-carbaldehyde, and how can intermediates be characterized?

Methodological Answer:
A viable approach involves introducing the tert-butyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, tert-butyl carbamate-protected pyridine derivatives (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate, CAS 855784-40-6) can be synthesized by reacting 6-hydroxypyridine-2-carbaldehyde with Boc anhydride under basic conditions . Subsequent deprotection and oxidation steps yield the aldehyde. Intermediate characterization should include:

  • NMR spectroscopy : Confirm tert-butyl group integration (e.g., singlet at ~1.3 ppm for 9H in 1H^1H-NMR).
  • HPLC analysis : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ for intermediates).

Basic: How can researchers distinguish this compound from structurally similar aldehydes (e.g., 6-bromopyridine-2-carbaldehyde)?

Methodological Answer:
Key analytical strategies include:

  • IR spectroscopy : Compare carbonyl stretching frequencies; electron-withdrawing substituents (e.g., Br in 6-bromopyridine-2-carbaldehyde) shift the C=O peak to higher wavenumbers (~1720 cm1^{-1}) compared to electron-donating tert-butyl groups (~1690 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguity in solid-state structures, particularly steric effects from the tert-butyl group .
  • TLC with derivatization : Use 2,4-dinitrophenylhydrazine spray to confirm aldehyde functionality; RfR_f values differ based on substituent polarity.

Advanced: How does the tert-butyl group influence the electronic and steric properties of pyridine-2-carbaldehyde in coordination chemistry?

Methodological Answer:
The tert-butyl group:

  • Electronically stabilizes the pyridine ring via inductive effects, lowering the LUMO energy and enhancing metal-ligand charge transfer (MLCT) in complexes.
  • Sterically hinders axial coordination sites, favoring tetrahedral or distorted octahedral geometries. Computational studies (e.g., DFT calculations) can quantify these effects by comparing bond lengths and angles in tert-butyl vs. methyl analogs . Experimental validation includes:
    • Cyclic voltammetry : Measure redox potentials to assess electronic stabilization.
    • Single-crystal XRD : Analyze coordination geometry in metal complexes (e.g., Cu+^+ or Ru2+^{2+}) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for tert-butyl pyridine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Protection/deprotection efficiency : Boc groups may hydrolyze prematurely under acidic conditions. Optimize reaction pH (e.g., pH 7–8 for Boc stability) .
  • Purification challenges : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to separate tert-butyl derivatives from des-tert-butyl byproducts .
  • Data normalization : Report yields relative to purified intermediates (e.g., tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)carbamate, CAS 1142192-09-3) to ensure consistency .

Advanced: What computational methods are recommended to predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attack (e.g., Grignard reagents). Compare activation energies for tert-butyl vs. smaller substituents to predict regioselectivity .
  • Molecular dynamics (MD) simulations : Assess solvent effects (e.g., THF vs. DMF) on reaction kinetics.
  • NBO analysis : Quantify charge distribution at the aldehyde carbon to explain nucleophilicity trends .

Advanced: How can this compound be applied in asymmetric catalysis, and what experimental controls are critical?

Methodological Answer:

  • Ligand design : Use the aldehyde as a precursor for chiral Schiff base ligands. For example, condense with enantiopure amines (e.g., (R)-1-phenylethylamine) to form metal-binding ligands .
  • Control experiments :
    • Racemic controls : Compare catalytic outcomes with achiral analogs.
    • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
    • Leaching tests : ICP-MS analysis to confirm metal retention in heterogeneous systems.

Advanced: What strategies mitigate decomposition of this compound under prolonged storage?

Methodological Answer:

  • Stabilization : Store under inert gas (Ar) at –20°C with molecular sieves (3Å) to prevent hydration.
  • Degradation analysis : Use accelerated stability studies (40°C/75% RH for 14 days) and track aldehyde loss via 1H^1H-NMR integration .
  • Additives : Include radical scavengers (e.g., BHT) to inhibit autoxidation of the tert-butyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.